Menin-MLL inhibitor-22
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Overview
Description
Menin-MLL inhibitor-22 is a potent small-molecule inhibitor that targets the interaction between menin and mixed-lineage leukemia (MLL) proteins. This interaction is crucial in the pathogenesis of acute leukemias, particularly those with MLL rearrangements or nucleophosmin 1 mutations . By inhibiting this interaction, this compound shows promise as a therapeutic agent in treating these aggressive forms of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing solvent systems, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Menin-MLL inhibitor-22 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres .
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be further modified for enhanced activity or selectivity .
Scientific Research Applications
Menin-MLL inhibitor-22 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the interaction between menin and MLL proteins.
Biology: Investigates the role of menin-MLL interaction in cellular processes and gene expression.
Mechanism of Action
Menin-MLL inhibitor-22 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This inhibition disrupts the transcriptional activation of genes involved in leukemogenesis, leading to the differentiation and apoptosis of leukemia cells . The molecular targets include the menin protein and the MLL fusion proteins, while the pathways involved are primarily related to gene expression regulation and cell cycle control .
Comparison with Similar Compounds
Revumenib (SNDX-5613): Another menin-MLL inhibitor with promising clinical results.
Ziftomenib (KO-539): Demonstrates efficacy in preclinical models of MLL-rearranged leukemias.
JNJ-75276617: A potent inhibitor with a different binding profile.
Uniqueness: Menin-MLL inhibitor-22 is unique due to its high potency and selectivity for the menin-MLL interaction. It has shown robust anti-tumor efficacy in preclinical models and has the potential to be developed into a targeted therapy for specific subtypes of acute leukemia .
Properties
Molecular Formula |
C29H39N7O3S |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
N-[1-[[1-(4-cyclopropylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-6-[2-(dimethylamino)ethoxy]pyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C29H39N7O3S/c1-34(2)15-16-39-27-10-9-26-28(33-27)29(31-20-30-26)32-22-11-13-35(14-12-22)17-21-18-36(19-21)23-3-5-24(6-4-23)40(37,38)25-7-8-25/h3-6,9-10,20-22,25H,7-8,11-19H2,1-2H3,(H,30,31,32) |
InChI Key |
MWXGAMJNJKYTPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC2=C(C=C1)N=CN=C2NC3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CC6 |
Origin of Product |
United States |
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